Cas no 1510904-81-0 (3-bromo-5-chlorobenzene-1-carbothioamide)

3-Bromo-5-chlorobenzene-1-carbothioamide is a halogenated aromatic compound featuring both bromo and chloro substituents, along with a carbothioamide functional group. This structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of bromine and chlorine enhances its reactivity in cross-coupling reactions, while the carbothioamide group allows for further functionalization, such as cyclization or nucleophilic substitution. Its well-defined molecular architecture ensures consistent performance in synthetic applications. The compound is typically handled under controlled conditions due to its sensitivity to moisture and light, requiring proper storage to maintain stability.
3-bromo-5-chlorobenzene-1-carbothioamide structure
1510904-81-0 structure
Product name:3-bromo-5-chlorobenzene-1-carbothioamide
CAS No:1510904-81-0
MF:C7H5BrClNS
MW:250.543298482895
CID:6598864
PubChem ID:83309274

3-bromo-5-chlorobenzene-1-carbothioamide Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-5-chlorobenzene-1-carbothioamide
    • 1510904-81-0
    • EN300-1924665
    • Inchi: 1S/C7H5BrClNS/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11)
    • InChI Key: RJSQEIDUQBGBIB-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CC(C(N)=S)=C1)Cl

Computed Properties

  • Exact Mass: 248.90146g/mol
  • Monoisotopic Mass: 248.90146g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 58.1Ų

3-bromo-5-chlorobenzene-1-carbothioamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1924665-0.1g
3-bromo-5-chlorobenzene-1-carbothioamide
1510904-81-0
0.1g
$342.0 2023-09-17
Enamine
EN300-1924665-5.0g
3-bromo-5-chlorobenzene-1-carbothioamide
1510904-81-0
5g
$2858.0 2023-05-25
Enamine
EN300-1924665-1.0g
3-bromo-5-chlorobenzene-1-carbothioamide
1510904-81-0
1g
$986.0 2023-05-25
Enamine
EN300-1924665-0.25g
3-bromo-5-chlorobenzene-1-carbothioamide
1510904-81-0
0.25g
$487.0 2023-09-17
Enamine
EN300-1924665-10.0g
3-bromo-5-chlorobenzene-1-carbothioamide
1510904-81-0
10g
$4236.0 2023-05-25
Enamine
EN300-1924665-0.5g
3-bromo-5-chlorobenzene-1-carbothioamide
1510904-81-0
0.5g
$768.0 2023-09-17
Enamine
EN300-1924665-5g
3-bromo-5-chlorobenzene-1-carbothioamide
1510904-81-0
5g
$2858.0 2023-09-17
Enamine
EN300-1924665-10g
3-bromo-5-chlorobenzene-1-carbothioamide
1510904-81-0
10g
$4236.0 2023-09-17
Enamine
EN300-1924665-2.5g
3-bromo-5-chlorobenzene-1-carbothioamide
1510904-81-0
2.5g
$1931.0 2023-09-17
Enamine
EN300-1924665-0.05g
3-bromo-5-chlorobenzene-1-carbothioamide
1510904-81-0
0.05g
$229.0 2023-09-17

Additional information on 3-bromo-5-chlorobenzene-1-carbothioamide

3-Bromo-5-Chlorobenzene-1-Carbothioamide: A Comprehensive Overview

The compound with CAS No. 1510904-81-0, commonly referred to as 3-bromo-5-chlorobenzene-1-carbothioamide, is a fascinating molecule with significant applications in various fields of chemistry. This compound is a derivative of benzene, a fundamental aromatic hydrocarbon, with substituents that impart unique chemical properties. The presence of a bromine atom at the 3-position and a chlorine atom at the 5-position, along with a carbothioamide group at the 1-position, makes this molecule highly versatile and interesting for both academic and industrial research.

3-Bromo-5-chlorobenzene-1-carbothioamide belongs to the class of heterocyclic compounds, which are widely studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The carbothioamide group (-C(=S)-NH2) is particularly notable for its ability to participate in various chemical reactions, including nucleophilic substitutions and condensations. This functional group also contributes to the molecule's reactivity and stability under different reaction conditions.

Recent studies have highlighted the potential of 3-bromo-5-chlorobenzene-1-carbothioamide as a precursor for synthesizing bioactive compounds. Researchers have explored its use in the development of new drug candidates targeting various diseases, including cancer and infectious diseases. The bromine and chlorine substituents on the benzene ring play a crucial role in modulating the molecule's electronic properties, making it an ideal starting material for medicinal chemistry applications.

In terms of synthesis, 3-bromo-5-chlorobenzene-1-carbothioamide can be prepared through several methods, including nucleophilic aromatic substitution and coupling reactions. One common approach involves the reaction of 3-bromo-5-chlorobenzoic acid with thiolating agents in the presence of appropriate catalysts. This method ensures high yields and excellent purity of the final product, making it suitable for large-scale production.

The chemical stability of 3-bromo-5-chlorobenzene-1-carbothioamide has been extensively studied under various conditions. It is known to be stable under normal storage conditions but can undergo decomposition under harsh acidic or basic environments. Its thermal stability is also a key factor in its applicability as an intermediate in organic synthesis.

From an environmental perspective, 3-bromo-5-chlorobenzene-1-carbothioamide has been evaluated for its biodegradability and potential ecological impact. Studies indicate that it is not readily biodegradable but does not pose significant risks to aquatic life when used responsibly. These findings underscore the importance of proper handling and disposal practices in industrial settings.

In conclusion, 3-bromo-5-chlorobenzene-1-carbothioamide (CAS No. 1510904-81-0) is a valuable compound with wide-ranging applications in chemistry and related fields. Its unique structure, reactivity, and stability make it an essential building block for synthesizing advanced materials and bioactive compounds. As research continues to uncover new possibilities for this molecule, its role in scientific innovation is expected to grow significantly.

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk